molecular formula C20H28N4O6 B14298453 (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester CAS No. 125659-91-8

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester

Cat. No.: B14298453
CAS No.: 125659-91-8
M. Wt: 420.5 g/mol
InChI Key: OVACVEGEVSBZGQ-UHFFFAOYSA-N
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Description

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester typically involves multiple steps. The process begins with the preparation of the core cyclohexadiene structure, followed by the introduction of aziridinyl groups and the formation of the biscarbamic acid ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The aziridinyl groups are known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Properties

CAS No.

125659-91-8

Molecular Formula

C20H28N4O6

Molecular Weight

420.5 g/mol

IUPAC Name

2-methylpropyl N-[2,5-bis(aziridin-1-yl)-4-(2-methylpropoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C20H28N4O6/c1-11(2)9-29-19(27)21-13-15(23-5-6-23)18(26)14(16(17(13)25)24-7-8-24)22-20(28)30-10-12(3)4/h11-12H,5-10H2,1-4H3,(H,21,27)(H,22,28)

InChI Key

OVACVEGEVSBZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC(C)C)N3CC3

Origin of Product

United States

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